molecular formula C8H5Cl3O4S B1417769 Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate CAS No. 924867-89-0

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

Cat. No.: B1417769
CAS No.: 924867-89-0
M. Wt: 303.5 g/mol
InChI Key: JOHUFQIGUCYKAH-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is a chlorinated aromatic ester characterized by a chlorosulfonyl (-SO₂Cl) group at the 5-position and methyl ester (-COOCH₃) functionality. This compound is synthesized via sulfochlorination of 2,4-dichlorobenzoic acid, followed by esterification. Key intermediates in its synthesis include 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, which is generated under optimized conditions (HSO₃Cl:substrate molar ratio of 3.5:1, 130–140 °C, 3.5 hours) . The chlorosulfonyl group confers high reactivity, making it a precursor for sulfonamide derivatives used in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2,4-dichloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUFQIGUCYKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a precursor to Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate, can be achieved through several methods. These methods often involve the use of 2,4-dichlorobenzoic acid as a starting material and chlorosulfonic acid as a key reagent for sulfonation. The process generally includes sulfurization, ammoniation, and acidification steps, with purification techniques to ensure high product quality.

One approach involves reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid in the presence of a catalyst such as sodium sulfate and a solvent like N-Methyl pyrrolidone (NMP). The reaction mixture is heated to around 145°C, followed by the addition of chlorosulfonic acid. After the reaction is complete, the mixture is cooled, and the product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is obtained through centrifugation. This intermediate is then treated with ammonia water to perform ammoniation, followed by acidification with hydrochloric acid to yield 2,4-dichloro-5-sulfamoylbenzoic acid. The crude product is purified using ethanol and recrystallization to obtain the final product with high purity.

Another method starts with 2,4-dichloro-trichloromethylbenzene and chlorosulfonic acid in the presence of a catalyst such as sulfuric acid. After the reaction, the mixture is added to ice water to precipitate the intermediate, 2,4-dichloro-5-chlorosulfonylbenzoyl chloride. This intermediate is then subjected to aminolysis and acidification to produce 2,4-dichloro-5-sulfamoylbenzoic acid.

From 2,4-dichloro-5-sulfamoylbenzoic acid to this compound

To obtain this compound, one must convert the sulfamoyl group (-SO₂NH₂) to a chlorosulfonyl group (-SO₂Cl) and esterify the carboxylic acid. While a direct method for this specific transformation isn't detailed in the provided documents, one could infer a process based on standard chemical transformations.

Conversion of Sulfamoyl Group to Chlorosulfonyl Group:

This conversion can be achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction would involve treating 2,4-dichloro-5-sulfamoylbenzoic acid with an excess of PCl₅ or SOCl₂.

Esterification of Carboxylic Acid:

The carboxylic acid group can be esterified using methanol under acidic conditions, such as with sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a catalyst. The reaction involves refluxing 2,4-dichloro-5-(chlorosulfonyl)benzoic acid in methanol with a catalytic amount of acid.

Detailed Process Example

While a specific procedure for this compound isn't available, the following example is constructed from the described processes and standard chemical practices.

Step 1: Conversion of 2,4-dichloro-5-sulfamoylbenzoic acid to 2,4-dichloro-5-(chlorosulfonyl)benzoic acid

  • Reactants: 2,4-dichloro-5-sulfamoylbenzoic acid, thionyl chloride (SOCl₂)
  • Procedure:
    • Suspend 2,4-dichloro-5-sulfamoylbenzoic acid in thionyl chloride.
    • Reflux the mixture for several hours, monitoring the evolution of gases (HCl, SO₂).
    • Remove the excess thionyl chloride by distillation.
    • Obtain 2,4-dichloro-5-(chlorosulfonyl)benzoic acid as a solid.

Step 2: Esterification to this compound

  • Reactants: 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, methanol, sulfuric acid (catalyst)
  • Procedure:
    • Dissolve 2,4-dichloro-5-(chlorosulfonyl)benzoic acid in methanol.
    • Add a catalytic amount of sulfuric acid.
    • Reflux the mixture for several hours.
    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
    • Extract the product with an organic solvent (e.g., ethyl acetate).
    • Dry the organic layer and evaporate the solvent to obtain this compound.

Analysis

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to maximize yield and purity. The initial sulfonation and chlorination steps are crucial for introducing the necessary functional groups onto the benzene ring. The esterification step is essential for forming the methyl ester.

The purity of the final product can be assessed using techniques such as:

Chemical Reactions Analysis

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Drug Intermediates

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a crucial role in the production of furosemide, a potent diuretic used to treat hypertension and edema associated with heart failure and renal disorders . The compound's ability to undergo sulfonation reactions makes it valuable for creating sulfonamide derivatives that exhibit therapeutic properties.

Anticancer Research

Recent studies have indicated that this compound may exhibit anticancer properties. It has been shown to interact with carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors that facilitates tumor growth and metastasis . By inhibiting CAIX, this compound could potentially limit tumor progression and enhance therapeutic outcomes in cancer treatment.

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its reactive nature allows it to serve as a building block for synthesizing herbicides and pesticides. The chlorosulfonyl group can enhance the biological activity of these agrochemicals by improving their efficacy against target pests while minimizing environmental impact.

General Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The process begins with 2,4-dichlorobenzoic acid and chlorosulfonic acid.
  • Reaction Conditions : The reaction is usually conducted under controlled temperature conditions to facilitate the formation of the chlorosulfonyl group.
  • Purification : The resultant product undergoes purification processes such as recrystallization or chromatography to isolate the desired compound with high purity.

Case Study: Furosemide Synthesis

A notable case study involves the synthesis of furosemide from this compound. The process showcases the compound's utility as an intermediate:

  • Step 1 : this compound is reacted with ammonia to form the corresponding sulfamoyl derivative.
  • Step 2 : Further transformations lead to the final furosemide product through additional functional group modifications .

Data Table: Summary of Applications

Application AreaSpecific UseExample Compound
PharmaceuticalsIntermediate for drug synthesisFurosemide
Cancer ResearchInhibitor of carbonic anhydrase IXPotential anticancer agents
AgrochemicalsBuilding block for herbicides and pesticidesVarious agricultural chemicals

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(1) 2,4-Dichloro-5-(diethylsulfamoyl)benzoic Acid

  • Structure : Replaces the chlorosulfonyl (-SO₂Cl) group with a diethylsulfamoyl (-SO₂N(CH₂CH₃)₂) moiety.
  • Properties: Increased steric bulk from the diethylamino group reduces electrophilicity compared to the chlorosulfonyl analog. The carboxylic acid (-COOH) group enhances solubility in polar solvents but limits volatility .
  • Applications : Used in medicinal chemistry for sulfonamide-based drug candidates.

(2) Ethyl 2,4-Dichloro-5-sulphamoylbenzoate

  • Structure : Ethyl ester (-COOCH₂CH₃) replaces the methyl ester, and sulfamoyl (-SO₂NH₂) substitutes chlorosulfonyl.
  • Properties : Higher molecular weight (279.58 g/mol vs. 298.03 g/mol for the methyl chlorosulfonyl analog) and reduced reactivity due to the sulfamoyl group .
  • Applications : Intermediate in diuretic or carbonic anhydrase inhibitor synthesis.

Substituent Position and Type Differences

(3) Methyl 2,4-Dichloro-6-methylbenzoate

  • Structure : Lacks the chlorosulfonyl group; instead, a methyl (-CH₃) group is present at the 6-position.
  • Properties : Lower molecular weight (219.06 g/mol) and reduced polarity, leading to higher volatility .
  • Applications : Used in pesticide synthesis due to its lipophilic nature.

(4) Methyl 4-[(Chlorosulfonyl)methyl]benzoate

  • Structure : Chlorosulfonyl group is attached to a methylene (-CH₂-) bridge at the 4-position.
  • Properties : Increased flexibility and lower melting point (116–117 °C) compared to the rigid 5-position chlorosulfonyl analog .
  • Applications: Potential use in polymer crosslinking agents.

Reactivity and Stability

  • Chlorosulfonyl vs. Sulfonamide: The chlorosulfonyl group in Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols. In contrast, sulfonamide derivatives (e.g., 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic Acid) exhibit reduced reactivity but improved hydrolytic stability .
  • Ester Group Influence : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, impacting shelf-life and handling requirements .

Key Research Findings

  • Synthetic Utility : this compound’s chlorosulfonyl group facilitates efficient conversion to sulfonamides, critical in drug discovery (e.g., antihypertensive agents) .
  • Stability Challenges : The compound’s sensitivity to moisture necessitates anhydrous storage, unlike its sulfamoyl or carboxylic acid analogs .
  • Positional Effects : Substitution at the 5-position (vs. 4- or 6-position) optimizes steric and electronic interactions in target binding, as seen in enzyme inhibitor studies .

Biological Activity

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonyl halides. Its structure includes a benzoate moiety substituted with two chlorine atoms and a chlorosulfonyl group, which contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various biological macromolecules. Notably, it has been shown to inhibit the enzyme carbonic anhydrase IX (CA IX), which plays a crucial role in tumorigenesis and metabolic processes.

The compound's biological effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins. This reactivity can lead to inhibition of enzymatic activity or interference with cellular processes. The chlorosulfonyl group is particularly reactive, allowing for interactions that can alter protein function or stability.

Inhibition of Carbonic Anhydrase IX

A study conducted on the structure-activity relationship (SAR) of various analogs found that this compound exhibited a high binding affinity for CA IX. The binding affinity was quantified using dissociation constants (K_d), demonstrating its potential as a therapeutic agent in cancer treatment.

Compound K_d (nM) Selectivity
This compound0.12>100-fold over other CA isozymes
Other tested analogsVaries-

This table highlights the compound's superior selectivity compared to other carbonic anhydrase isozymes, suggesting its potential for targeted cancer therapies.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound was evaluated against colon cancer cell lines, revealing significant reductions in cell viability at micromolar concentrations.

Applications in Drug Development

Given its potent biological activity, this compound is being investigated as a lead compound for the development of new anticancer drugs. Its ability to selectively inhibit CA IX makes it a promising candidate for further research in targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate, and how is its purity optimized?

The compound is typically synthesized via esterification of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. A common method involves refluxing the acid with methanol and concentrated sulfuric acid (as a catalyst) for 4 hours, followed by precipitation in ice water, filtration, and recrystallization from ethanol to obtain the ester . Purity optimization includes monitoring reaction completion via thin-layer chromatography (TLC) and using recrystallization or column chromatography to remove unreacted starting materials or byproducts like 2,4-dichlorobenzoic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and sulfonyl chloride (S=O) vibrations at ~1370–1400 cm⁻¹ .
  • ¹H/¹³C NMR : Identify the methyl ester proton (δ ~3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing substituents (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : Verify the molecular ion peak (M⁺) at m/z 297.5 (C₈H₅Cl₃O₄S) and fragmentation patterns consistent with chlorine isotopes .

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during synthesis or storage?

Hydrolysis is minimized by:

  • Using anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) during synthesis .
  • Storing the compound in airtight containers with desiccants (e.g., silica gel) at temperatures ≤4°C .
  • Avoiding prolonged exposure to moisture-rich environments during handling .

Advanced Research Questions

Q. What computational strategies can predict reactivity trends in nucleophilic substitution reactions involving this compound?

Density Functional Theory (DFT) studies model the energy profiles of intermediates (e.g., tetrahedral adducts formed during aminolysis). For example, calculations of relative energies for methyl ester → tetrahedral intermediate → amide transitions can predict amine reactivity, guiding experimental design for derivatives like sulfonamides . Solvent effects (polar aprotic vs. protic) and steric hindrance from substituents (e.g., 2,4-dichloro groups) are critical parameters .

Q. How do structural modifications (e.g., substituent variation on the benzene ring) influence biological activity in sulfonamide derivatives of this compound?

Structure-activity relationship (SAR) studies reveal:

  • Anticancer Activity : Electron-withdrawing groups (e.g., Cl) at the 2- and 4-positions enhance cytotoxicity by increasing electrophilicity and DNA intercalation potential .
  • ADME Properties : Bulky substituents (e.g., arylvinyl groups) improve metabolic stability but may reduce solubility, necessitating balancing logP values (e.g., 2.5–3.5) for optimal bioavailability .
  • Table 1 : Representative SAR Data for Sulfonamide Derivatives
Substituent PositionBiological Activity (IC₅₀, μM)logP
5-(Chlorosulfonyl)0.45 (HeLa cells)2.8
5-(Arylvinyl)1.20 (MCF-7 cells)3.4
5-(Hydrazide)>10.0 (Inactive)1.9
Source: .

Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound across studies?

Discrepancies often arise from polymorphic forms or residual solvents. Researchers should:

  • Perform Differential Scanning Calorimetry (DSC) to identify polymorphs.
  • Use X-ray Crystallography to confirm crystal structure consistency .
  • Compare HPLC Retention Times (e.g., C18 column, acetonitrile/water gradient) with certified reference standards to rule out impurities .

Q. How can reaction byproducts (e.g., 2,4-dichlorobenzoic acid) be quantified during scale-up synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is employed using a reverse-phase column (e.g., Agilent Zorbax SB-C18). A validated method includes:

  • Mobile Phase: 60:40 acetonitrile/0.1% phosphoric acid.
  • Calibration Curve: Linear range 0.1–10 μg/mL for the benzoic acid impurity (R² ≥0.999) .
  • Limit of Quantification (LOQ): 0.05% w/w .

Methodological Notes

  • Synthesis Optimization : Kinetic studies (e.g., varying methanol stoichiometry or catalyst concentration) improve yields beyond 80% .
  • Biological Assays : Use MTT assays with negative controls (e.g., DMSO) to validate anticancer activity .
  • Computational Tools : Gaussian 16 or ORCA software packages are recommended for DFT studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate
Reactant of Route 2
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Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

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